1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid
Overview
Description
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid is a complex organic compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound features a benzodioxole ring fused to an azetidine ring, making it a unique structure in organic chemistry. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
One common synthetic route includes the reaction of 1,3-benzodioxole with azetidine-3-carboxylic acid under specific conditions to form the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-ylcarbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
1,3-Benzodioxole-5-carboxylic acid: A compound with a similar benzodioxole ring but lacking the azetidine moiety. The uniqueness of this compound lies in its combined benzodioxole and azetidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11(13-4-8(5-13)12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPFVVRYMQLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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